molecular formula C19H17N3O B11438315 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B11438315
M. Wt: 303.4 g/mol
InChI Key: PJLRTJTXWPDXEU-UHFFFAOYSA-N
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Description

8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The unique structure of this compound, which includes a fused pyrimidine and indole ring system, contributes to its biological activity and makes it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is then constructed by cyclization reactions involving appropriate precursors such as amidines or guanidines.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused pyrimidoindole structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or at activated carbon positions in the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its anti-cancer properties, particularly its ability to inhibit the proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular pathways may include the inhibition of kinases or other signaling proteins that regulate cell cycle progression and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.

    Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor with potential anti-cancer applications.

    Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.

Uniqueness

8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific fused ring structure, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for drug development and other scientific research applications.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

8-methyl-3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C19H17N3O/c1-13-7-8-16-15(11-13)17-18(21-16)19(23)22(12-20-17)10-9-14-5-3-2-4-6-14/h2-8,11-12,21H,9-10H2,1H3

InChI Key

PJLRTJTXWPDXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC4=CC=CC=C4

Origin of Product

United States

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